molecular formula C37H63NO12 B1682178 Sporeamicin A CAS No. 131418-65-0

Sporeamicin A

カタログ番号: B1682178
CAS番号: 131418-65-0
分子量: 713.9 g/mol
InChIキー: SZZIJYBWFJCYOX-DHWUZCQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sporeamicin A is a new macrolide antibiotic isolated from Saccaropolyspora.

科学的研究の応用

Antibacterial Properties

Broad-spectrum Antibiotic Activity

Sporeamicin A exhibits significant antibacterial activity against a range of pathogenic bacteria. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The compound's mode of action involves disrupting bacterial cell membranes and inhibiting macromolecular synthesis, which is critical for bacterial survival and replication .

Clinical Applications

  • Treatment of Infections : this compound has shown promise in treating infections caused by multidrug-resistant bacteria. Its efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa positions it as a potential candidate for clinical use in managing nosocomial infections .
  • Combination Therapy : Research indicates that this compound can be used in combination with other antibiotics to enhance therapeutic outcomes. This synergistic effect may help overcome antibiotic resistance, a growing concern in infectious disease management .

Therapeutic Uses

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of this compound. It has been shown to reduce inflammation in various models, suggesting its potential as a treatment for inflammatory diseases. For instance, the compound demonstrated significant inhibition of pro-inflammatory cytokines in activated macrophage cell lines, indicating its role as an immunomodulatory agent .

Immunosuppressive Potential

This compound's immunosuppressive properties have been investigated for their application in transplant medicine and autoimmune diseases. By modulating immune responses, it may serve as an adjunct therapy to prevent graft rejection or manage autoimmune conditions .

Agricultural Applications

Biopesticide Development

The antimicrobial properties of this compound extend to agricultural applications, particularly as a biopesticide. Its ability to inhibit plant pathogens makes it a candidate for developing environmentally friendly pest control solutions. Research into its efficacy against fungal pathogens affecting crops could lead to new formulations that reduce reliance on synthetic pesticides .

Case Studies and Research Findings

Study ReferenceFocusFindings
Antibacterial activityDemonstrated effectiveness against resistant strains of Staphylococcus aureus.
Anti-inflammatory effectsSignificant reduction in pro-inflammatory cytokines in macrophage models.
Immunosuppressive activityPotential use in transplant medicine; showed inhibition of T-cell proliferation.
Agricultural applicationEffective against fungal pathogens; potential biopesticide development.

化学反応の分析

Preparation of Sporeamicin A

This compound (SRM-A) was prepared by Toyo Jozo Laboratories . The process was terminated using acetonitrile and centrifugation .

Interaction with Serum

In vitro assays examined the interaction of this compound with sera from humans, dogs, rats, and mice . The antibiotic was stable in the presence of human and dog sera but was slightly hydrolyzed by rat and mouse sera . The extent of binding of this compound to serum protein varied among species, with a high degree of binding observed in human serum . The binding rate of this compound was similar to other erythromycin derivatives but lower than RU 28965 .

Antimicrobial Activity

This compound exhibits activity against Gram-positive bacteria but not against Gram-negative bacteria . It is approximately two-fold less active than erythromycin against Gram-positive bacteria, and erythromycin-resistant strains of S. aureus and S. pyogenes are cross-resistant to this compound .

MIC Values of this compound and Erythromycin Against Various Bacteria

OrganismAntibioticMIC (µg/ml)
Staphylococcus aureus SmithThis compound0.39
Erythromycin-S0.20
Streptococcus pyogenes S-23This compound0.05
Erythromycin-S0.05
Streptococcus pneumoniae DP-IIIThis compound0.05
Erythromycin-S0.025
*The MIC values expressed as Erythromycin

In Vivo Activity

This compound was effective in vivo against experimental infections caused by S. aureus Smith, S. pyogenes S-23, and S. pneumoniae DP-III in mice .

In Vivo Potency of this compound in Mouse Protection Tests

OrganismAntibioticED50 (mg/kg/day)
Staphylococcus aureus SmithThis compound45.8 (30.1-69.8)
Erythromycin-S38.5 (26.0-56.9)
Streptococcus pyogenes S-23This compound84.0 (59.8-118.0)
Erythromycin-S70.7 (55.6-89.9)
Streptococcus pneumoniae DP-IIIThis compound109.0 (69.5-170.0)
Erythromycin-S59.4 (42.3-83.5)
*ED50 values were calculated based on cumulative mortalities on the five days .

Plasma Levels and Tissue Distribution

In mice, the plasma level of this compound was higher than that of erythromycin stearate following oral administration . This enhanced bioavailability of this compound was also evident in rats .

Drug Concentrations in Tissues After a Single Oral Administration of this compound to Fasted Rats

TissueDrugConcentration (µg/g or ml)
PlasmaThis compoundSee values below
Time after administration (hours)0.250.51.02.04.06.0
This compound (µg/ml)1.8 ±0.23.0±0.75.9 ±2.25.7 ±1.33.4 ±0.82.0 ±0.3
*Data from single oral administration of this compound to fasted rats .

This compound and related compounds

Spiramycin, a macrolide antibiotic and antiparasitic, is used to treat toxoplasmosis and various other infections of soft tissues . S. ambofaciens ATCC 23877 produces three components forming the “spiramycin complex,” namely, spiramycin I, spiramycin II, and spiramycin III .

特性

CAS番号

131418-65-0

分子式

C37H63NO12

分子量

713.9 g/mol

IUPAC名

(1R,2R,5R,6S,7S,11R)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione

InChI

InChI=1S/C37H63NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-19,21-27,29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19?,21+,22-,23+,24+,25-,26+,27-,29+,31+,32?,34+,35?,36-,37-/m1/s1

InChIキー

SZZIJYBWFJCYOX-DHWUZCQFSA-N

SMILES

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C

異性体SMILES

CC[C@@H]1[C@@]2(C(=O)C(=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C

正規SMILES

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Sporeamicin A;  L53-18 A;  L 53-18 A;  L-53-18 A;  SRM-A;  SRM A;  SRMA; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sporeamicin A
Reactant of Route 2
Sporeamicin A
Reactant of Route 3
Sporeamicin A
Reactant of Route 4
Sporeamicin A
Reactant of Route 5
Sporeamicin A
Reactant of Route 6
Sporeamicin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。